molecular formula C15H23FN2O2 B010428 1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine CAS No. 104860-26-6

1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine

Katalognummer: B010428
CAS-Nummer: 104860-26-6
Molekulargewicht: 282.35 g/mol
InChI-Schlüssel: DSIVABIEPNVRBB-CABCVRRESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine is a key chemical intermediate of significant interest in pharmaceutical research, most notably in the synthesis and study of gastroprokinetic agents such as cisapride . This compound serves as a crucial precursor, providing the core piperidine scaffold essential for biological activity. Researchers utilize this intermediate to develop and investigate compounds that act on serotonin (5-HT) receptors, particularly the 5-HT4 receptor subtype . Its primary research value lies in the exploration of pathways related to gastrointestinal motility. The mechanism of action for related active pharmaceutical ingredients (APIs) involves agonism at the 5-HT4 receptor in the enteric nervous system . This receptor activation triggers the release of acetylcholine, which in turn stimulates motility in the upper gastrointestinal tract, increasing the tone and amplitude of gastric contractions and relaxing certain sphincters . This makes the compound an invaluable tool for scientists working on the structure-activity relationships (SAR) of prokinetic agents and for probing the underlying biology of gastrointestinal disorders. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

CAS-Nummer

104860-26-6

Molekularformel

C15H23FN2O2

Molekulargewicht

282.35 g/mol

IUPAC-Name

(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-amine

InChI

InChI=1S/C15H23FN2O2/c1-19-15-11-18(9-7-14(15)17)8-2-10-20-13-5-3-12(16)4-6-13/h3-6,14-15H,2,7-11,17H2,1H3/t14-,15+/m1/s1

InChI-Schlüssel

DSIVABIEPNVRBB-CABCVRRESA-N

SMILES

COC1CN(CCC1N)CCCOC2=CC=C(C=C2)F

Isomerische SMILES

CO[C@H]1CN(CC[C@H]1N)CCCOC2=CC=C(C=C2)F

Kanonische SMILES

COC1CN(CCC1N)CCCOC2=CC=C(C=C2)F

Andere CAS-Nummern

104860-26-6

Piktogramme

Corrosive; Irritant; Health Hazard; Environmental Hazard

Synonyme

CIS-1-[3-(4-FLUOROPHENOXY)PROPYL]-3-METHOXY-4-PIPERIDYLAMINE

Herkunft des Produkts

United States

Vorbereitungsmethoden

Enzymatic Resolution

Lipase-mediated resolution of racemic amine mixtures achieves >99% cis-purity but suffers from low yields (30–40%) and high enzyme costs.

Chiral Auxiliary Approaches

Use of (R)-phenylglycinol as a chiral auxiliary achieves 95% enantiomeric excess but introduces additional synthesis and purification steps .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases.

    Pharmacology: The compound is investigated for its interactions with biological targets and its pharmacokinetic properties.

    Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other chemicals.

Wirkmechanismus

The mechanism of action of 1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Core Structural Variations

The compound is compared to analogs with modifications in the piperidine ring, substituents, and side chains (Table 1).

Table 1: Structural Comparison of Piperidine Derivatives

Compound Name Substituents on Piperidine Side Chain Molecular Weight Key Reference
1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine 3-OCH₃, 4-NH₂ 3-(4-Fluorophenoxy)propyl 282.34*
1-(3-(4-Fluorophenoxy)propyl)piperidine (Compound 22) None 3-(4-Fluorophenoxy)propyl 327.38†
N-{1-[3-(4-Fluorophenoxy)propyl]-4-methylpiperidin-4-yl}-2-methoxy-4-nitrobenzamide (6a) 4-CH₃, 4-NH₂ 3-(4-Fluorophenoxy)propyl 497.52‡
cisapride 3-OCH₃, 4-NH(C₆H₄ClOCH₃) 3-(4-Fluorophenoxy)propyl 465.95

*Calculated from molecular formula (C₁₅H₂₁FN₂O₂); †Hydrogen oxalate salt; ‡Includes benzamide moiety.

Key Observations :

  • The 3-methoxy group in the target compound enhances steric and electronic effects compared to unsubstituted piperidine (Compound 22) .
  • The 4-amine group allows for further functionalization, as seen in cisapride, where it forms an amide bond with a benzamide moiety .

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound Compound 22 cisapride
Molecular Weight 282.34 327.38 465.95
Hydrogen Bond Donors 2 (NH₂, NH) 1 (NH) 2 (NH₂, CONH)
Hydrogen Bond Acceptors 4 (OCH₃, O, NH₂) 5 (O, O, O, O, NH) 7
logP (Predicted) ~2.1 ~2.8 3.4

Key Observations :

  • The lower logP of the target compound compared to cisapride suggests reduced lipophilicity, impacting membrane permeability .
  • The amine group increases hydrogen-bonding capacity, which may improve solubility in polar solvents compared to non-amine analogs .

Yield and Purity :

  • The target compound’s synthesis achieves moderate yields (15–37%) when compared to simpler piperidine derivatives (e.g., Compound 23 in at 54% yield).

Critical Analysis of Structural-Activity Relationships (SAR)

  • Methoxy Substitution : The 3-OCH₃ group in the target compound and cisapride enhances conformational rigidity, favoring receptor interaction .
  • Amine Position : 4-NH₂ is essential for forming the amide bond in cisapride; methylation (as in Compound 6a) disrupts this interaction .
  • Fluorophenoxy Chain: The 4-fluorophenoxy group improves metabolic stability compared to non-halogenated analogs .

Biologische Aktivität

1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine, also known as cisapride, is a synthetic organic compound that has garnered attention due to its pharmacological properties. Originally developed as a prokinetic agent for gastrointestinal disorders, its biological activity has implications in various therapeutic contexts. This article reviews the compound's biological activity, including its mechanism of action, pharmacodynamics, and associated case studies.

  • IUPAC Name : 4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide.
  • Chemical Formula : C23H31ClFN3O5.
  • Molecular Weight : 483.97 g/mol.

Cisapride primarily acts as a serotonin receptor agonist , particularly at the 5-HT4 receptor. This interaction enhances gastrointestinal motility by increasing the release of acetylcholine from enteric neurons, thereby promoting peristalsis and improving gastric emptying. Additionally, it has been shown to have some antagonistic effects on 5-HT3 receptors, which may contribute to its antiemetic properties.

Pharmacodynamics

The pharmacokinetics of cisapride reveal that it is well absorbed after oral administration with a bioavailability of approximately 1%. It undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes. The drug's half-life is about 10 hours, and it is excreted mainly through feces.

Biological Activity and Therapeutic Applications

Cisapride was initially approved for treating gastroesophageal reflux disease (GERD) and other gastrointestinal motility disorders. However, its use has been limited due to safety concerns related to cardiac side effects.

Table 1: Summary of Biological Activity

Activity Description
5-HT4 Receptor Agonism Enhances gastrointestinal motility
5-HT3 Receptor Antagonism May reduce nausea and vomiting
Cardiac Effects Risk of QT interval prolongation leading to arrhythmias

Case Studies and Clinical Findings

Several clinical studies have documented the efficacy and safety profile of cisapride:

  • Study on Gastroesophageal Reflux Disease (GERD) :
    • A randomized controlled trial demonstrated that cisapride significantly improved symptoms in patients with GERD compared to placebo. However, the study also reported instances of prolonged QT intervals in some patients, necessitating careful monitoring.
  • Pediatric Use :
    • A study involving pediatric patients with severe constipation noted that cisapride effectively improved bowel movements. Nonetheless, the risk of cardiac side effects led to a cautious approach in prescribing this medication in children.
  • Withdrawal from Market :
    • Due to reports linking cisapride to serious cardiac events, including sudden death from arrhythmias, the FDA withdrew its approval in 2000. Subsequent evaluations emphasized the need for alternative therapies with better safety profiles.

Q & A

Q. What are the standard synthetic routes for 1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine, and how can intermediates be characterized?

The synthesis typically involves nucleophilic substitution reactions. For example, the 4-fluorophenoxypropyl side chain can be introduced via alkylation of 3-methoxypiperidin-4-amine using 1-bromo-3-(4-fluorophenoxy)propane in the presence of a base (e.g., potassium carbonate) and polar aprotic solvents like acetonitrile . Key intermediates (e.g., 3-(4-fluorophenoxy)propyl bromide) should be characterized using 1^1H/13^13C NMR to confirm regiochemistry and GC-MS for purity (>95%).

Q. Which spectroscopic techniques are critical for validating the structure of this compound?

  • NMR Spectroscopy : 1^1H NMR confirms the methoxy group (singlet at δ ~3.3 ppm) and piperidine ring protons (multiplet patterns between δ 2.5–3.5 ppm). 19^19F NMR detects the fluorine atom (δ ~-115 ppm for para-substitution) .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]+) verifies molecular formula (C15_{15}H22_{22}FN2_2O2_2) .
  • HPLC : Purity assessment (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO, quantified via UV-Vis spectroscopy. Piperidine derivatives often show better solubility in acidic buffers due to amine protonation .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products (e.g., hydrolysis of the methoxy group) .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data between in vitro and cell-based assays for this compound?

Discrepancies may arise from off-target interactions or metabolic instability. Solutions include:

  • Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-HRMS .
  • Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to intended targets (e.g., serotonin/dopamine transporters) in live cells .
  • Structural Analog Comparison : Test fluorophenoxypropyl analogs with varying chain lengths to isolate substituent effects on activity .

Q. How can computational methods optimize the synthesis and predict SAR?

  • Reaction Design : ICReDD’s quantum chemical calculations predict favorable reaction pathways (e.g., transition state energy for alkylation steps) to reduce trial-and-error synthesis .
  • Molecular Docking : Simulate binding poses with targets (e.g., 5-HT1A_{1A} receptors) to prioritize analogs with enhanced affinity. For example, modifying the methoxy group to ethoxy may improve hydrophobic interactions .

Q. What in vivo models are appropriate for evaluating neuropharmacological effects?

  • Rodent Behavioral Assays : Tail-flick test (analgesia) and forced swim test (antidepressant activity) at doses 10–50 mg/kg (IP/PO) .
  • Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and brain penetration (brain/plasma ratio >0.3) in Sprague-Dawley rats .
  • Safety : Monitor for off-target CNS effects (e.g., locomotor activity in open-field tests) .

Data Contradiction and Validation

Q. How to address conflicting cytotoxicity results across different cell lines?

  • Panel Testing : Screen against diverse cell lines (e.g., HEK293, SH-SY5Y, HepG2) to identify cell-type-specific toxicity.
  • Mechanistic Studies : Perform RNA-seq to compare gene expression profiles in sensitive vs. resistant lines, focusing on apoptosis (e.g., Bcl-2/Bax ratio) and oxidative stress markers (e.g., ROS levels) .

Q. Why might batch-to-batch variability in synthesis occur, and how is it mitigated?

Variability often stems from incomplete alkylation or residual solvents. Solutions include:

  • Process Optimization : Use Dean-Stark traps for azeotropic removal of water in alkylation steps .
  • Quality Control : Implement in-line FTIR to monitor reaction progress and ensure consistent intermediate purity .

Methodological Resources

  • PubChem Data : Structural and physicochemical properties (e.g., InChIKey: NCGAPYLHHZMWPI-UHFFFAOYSA-N) .
  • Comparative SAR Tables : Analyze analogs with substitutions at the fluorophenoxy or piperidine positions to guide lead optimization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.